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Compound of Interest

Compound Name:
2,6-Bis(4-

fluorobenzylidene)cyclohexanone

CAS No.: 62085-74-9

Cat. No.: B1594061

Get Quote

Technical Guide for Pharmaceutical & Materials Science Applications

Executive Summary
This technical guide provides a comprehensive spectroscopic profile of 2,6-Bis(4-
fluorobenzylidene)cyclohexanone (CAS: 62085-74-9), a symmetric

-unsaturated ketone synthesized via Claisen-Schmidt condensation. Characterized by its
"butterfly-like" geometry and cross-conjugated system, this compound is a critical scaffold in
the development of non-linear optical (NLO) materials and cytotoxic agents (e.g., against
HCT116 colon cancer lines).

This document details the specific spectral signatures required to validate the compound's

identity, purity, and stereochemistry (

-isomerism), serving as a reference standard for researchers in drug discovery and
crystallographic engineering.
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To ensure spectroscopic fidelity, the analyte must be synthesized to high purity, minimizing the

presence of mono-substituted intermediates or aldol adducts.

IUPAC Name: (2E,6E)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one

Molecular Formula: C

H

F

O[1][2]

Molecular Weight: 310.34 g/mol [2][3]

Stereochemistry: The thermodynamically stable (

) isomer is the dominant product due to steric minimization.

Optimized Synthesis Workflow (Claisen-Schmidt)
The synthesis utilizes a base-catalyzed aldol condensation between cyclohexanone and 4-

fluorobenzaldehyde.

Reagents:
Cyclohexanone + 

4-Fluorobenzaldehyde (1:2)

Base Catalysis
(NaOH/EtOH)

RT, 12h

Stirring Intermediate:
Aldol Adduct
(Dehydration)

- H2O Crude Product:
Yellow Precipitate

Precipitation Recrystallization
(Ethanol/CHCl3)

Filter & Wash Pure Analyte:
(E,E)-Isomer

mp: 153-157°C

Drying

Click to download full resolution via product page

X-Ray Diffraction (XRD) & Crystal Packing
Understanding the solid-state conformation is vital for interpreting solid-state NMR and IR data.

Crystal System: Triclinic[1][4]

Space Group:

Conformation: The cyclohexanone ring adopts a "sofa" conformation (or distorted envelope),

relieving steric strain between the ortho-hydrogens of the aromatic rings and the
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cyclohexanone methylene protons.

Packing Forces: The lattice is stabilized by weak intermolecular interactions:

C—H···O: Hydrogen bonding between vinyl protons and the carbonyl oxygen.

C—H···F: Interactions involving the fluorine substituents.

C—H···

: Edge-to-face aromatic stacking.

Electronic Spectroscopy (UV-Vis)
The UV-Vis spectrum provides immediate feedback on the extent of conjugation and electronic

transitions.

Parameter Value (Acetonitrile) Assignment Mechanistic Insight

1 323 - 327 nm

Primary band arising

from the extended

conjugation of the

benzylidene moieties

with the central

carbonyl.

2 ~230 nm
Local excitation of the

benzenoid rings.

Band Gap ~3.2 eV

Indicative of semi-

conducting potential;

relevant for NLO

applications.

Diagnostic Note: A hypsochromic shift (blue shift) compared to non-fluorinated analogues may

be observed due to the inductive electron-withdrawing effect (-I) of the fluorine atoms, despite

their mesomeric donation (+M).

Vibrational Spectroscopy (FT-IR)
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Infrared spectroscopy confirms the functional groups and the

-unsaturated ketone motif.

Functional Group
Wavenumber (

)
Intensity

Structural
Significance

C=O Stretch 1655 - 1665 Strong

Lower than typical

saturated ketones

(1715

) due to conjugation

(s-cis/s-trans

resonance).

C=C Stretch 1600 - 1620 Medium

Olefinic bond stretch;

confirms the

benzylidene

formation.

C-F Stretch 1220 - 1240 Strong

Characteristic aryl-

fluorine stretch;

diagnostic for the

specific derivative.

C-H (Ar) 3050 - 3080 Weak
Aromatic C-H

stretching vibrations.

C-H (Aliph) 2920 - 2950 Medium

Methylene (-CH

-)

symmetric/asymmetric

stretching of the

cyclohexanone ring.

Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for establishing the (

) stereochemistry and confirming the fluorine substitution pattern.
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H NMR (400 MHz, CDCl

)
Olefinic Protons (=CH-): A singlet at

7.75 - 7.82 ppm. The lack of splitting confirms the absence of a vicinal proton, while the
chemical shift is deshielded by the anisotropic effect of the carbonyl group, characteristic of
the E-isomer.

Aromatic Protons:

7.40 - 7.50 ppm (m, 4H): Protons ortho to the alkene linker.

7.10 - 7.15 ppm (m, 4H): Protons ortho to the Fluorine. These appear as triplets or
complex multiplets due to

and

coupling.

Aliphatic Protons:

2.85 - 2.95 ppm (t/m, 4H): C-3 and C-5 methylene protons (adjacent to the double bond).

1.75 - 1.85 ppm (m, 2H): C-4 methylene protons (apex of the ring).

C NMR &

F Coupling
The presence of fluorine introduces distinctive splitting patterns in the carbon spectrum (

).
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Carbon Type
Shift (

ppm)

Coupling (

)
Assignment

C=O 190.2 Singlet
Carbonyl carbon

(conjugated).

C-F (Ar) 163.5

Aromatic carbon

directly bonded to

Fluorine (doublet).

=CH- 136.8 Singlet
Olefinic methine

carbon.

C=C (Quat) 135.5 Singlet
Quaternary carbon of

cyclohexanone ring.

Ar-C (ipso) 132.1
Aromatic carbon

bonded to the alkene.

Ar-C (ortho) 131.8
Aromatic carbons

meta to Fluorine.

Ar-C (meta) 115.8
Aromatic carbons

ortho to Fluorine.

Mass Spectrometry (MS)
Ionization Mode: EI (Electron Impact) or ESI (Electrospray).

Molecular Ion (

):m/z 310.

Fragmentation Pattern:

m/z 310

215: Loss of a 4-fluorophenyl fragment.

m/z 310
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282: Loss of CO (common in cyclic ketones).

Base Peak: Often the molecular ion or the fragment resulting from the loss of one aryl ring,

depending on ionization energy.

Structural Elucidation Logic Flow
The following diagram illustrates the decision matrix for validating the structure of 2,6-Bis(4-
fluorobenzylidene)cyclohexanone.
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Unknown Sample

Mass Spec (MS)
Target: m/z 310

Result: MW Confirmed

Step 1: Mass

FT-IR
Target: 1660 cm-1 (C=O)
Target: 1230 cm-1 (C-F)

Step 2: Functional Groups

1H & 13C NMR
Target: Singlet @ 7.8 ppm

Target: C-F Coupling

Step 3: Connectivity & F-Pattern

X-Ray Diffraction
Target: Triclinic P-1

Result: E,E-Conformation

Step 4: 3D Geometry (Optional)

VALIDATED STRUCTURE
2,6-Bis(4-fluorobenzylidene)

cyclohexanone

Routine Confirmation

Confirmation

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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